![molecular formula C9H12N2O3 B14705137 Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester CAS No. 22589-74-8](/img/structure/B14705137.png)
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is a chemical compound with a complex structure that includes a furan ring, a hydrazone group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then esterified using ethanol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various ester or amide derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the furan ring may participate in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Hydrazinecarboxylic acid, ethyl ester: Lacks the furan ring and has different chemical properties.
Hydrazinecarboxylic acid, [1-(2-thienyl)ethylidene]-, ethyl ester: Contains a thiophene ring instead of a furan ring, leading to different reactivity and applications.
Hydrazinecarboxylic acid, [1-(2-pyridyl)ethylidene]-, ethyl ester:
Uniqueness
Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
22589-74-8 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
ethyl N-[1-(furan-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-13-9(12)11-10-7(2)8-5-4-6-14-8/h4-6H,3H2,1-2H3,(H,11,12) |
Clave InChI |
PSQVEVMYYAVIDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN=C(C)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


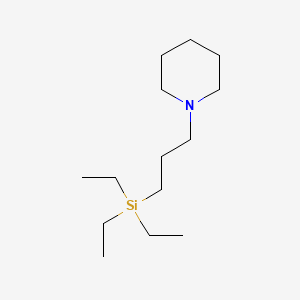
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)


![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
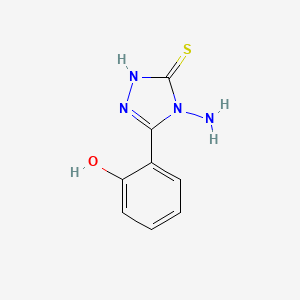
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)

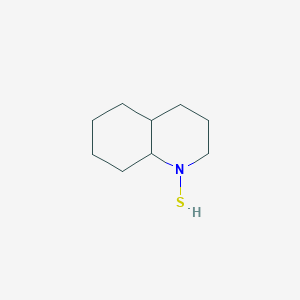

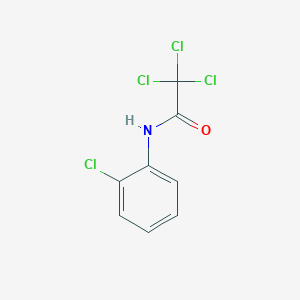
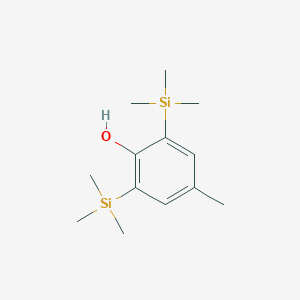
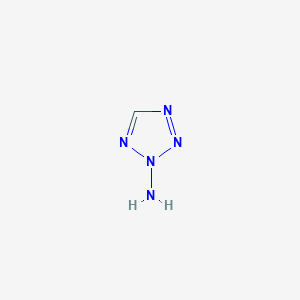
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
